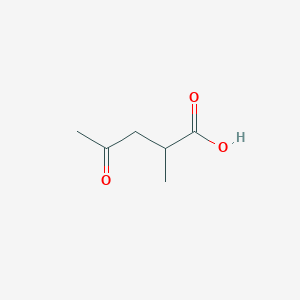

2-Methyl-4-oxopentanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15757. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTJTTKEYGHTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280179 | |

| Record name | 2-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-83-4 | |

| Record name | 6641-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyllevulinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization As a Branched Chain Alpha Keto Acid

4-Methyl-2-oxopentanoic acid is classified as a branched-chain alpha-keto acid (BCKA). rupahealth.comnih.gov BCKAs are the α-keto analogues of the three branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. frontiersin.orgfrontiersin.org The defining structural feature of 4-methyl-2-oxopentanoic acid is a ketone group at the alpha-carbon (C2) relative to the carboxylic acid group, and a methyl group at the fourth carbon. ebi.ac.uk

The initial and reversible step in the breakdown of BCAAs is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT) enzymes. frontiersin.orgfrontiersin.org In this reaction, the amino group from a BCAA, such as leucine, is transferred to α-ketoglutarate. wikipedia.orgfrontiersin.org This process yields glutamate (B1630785) and the corresponding BCKA. frontiersin.org Specifically, the transamination of L-leucine produces 4-methyl-2-oxopentanoic acid (α-KIC). wikipedia.orgontosight.ai This reaction is a critical control point in BCAA metabolism, linking amino acid catabolism with nitrogen balance and the synthesis of other amino acids like glutamate. wikipedia.orgfrontiersin.org

There are two primary isozymes of BCAT in mammals: a cytosolic form (BCATc) and a mitochondrial form (BCATm), which are expressed differently across various tissues. frontiersin.orgfrontiersin.org This differential expression allows for tissue-specific regulation of BCAA metabolism. For instance, in the brain, BCATs are involved in a nitrogen shuttle that provides nitrogen for the synthesis of the neurotransmitter glutamate from α-ketoglutarate. frontiersin.org

| Enzyme | Location | Reaction Catalyzed | Substrate | Product |

| Branched-Chain Aminotransferase (BCAT) | Cytosol & Mitochondria | Reversible Transamination | L-leucine + α-ketoglutarate | 4-Methyl-2-oxopentanoic acid (α-KIC) + L-glutamate |

| Branched-Chain α-keto acid Dehydrogenase (BCKDH) Complex | Mitochondria | Irreversible Oxidative Decarboxylation | 4-Methyl-2-oxopentanoic acid (α-KIC) | Isovaleryl-CoA + CO₂ |

This table summarizes the primary enzymatic reactions involving 4-Methyl-2-oxopentanoic acid in the initial stages of leucine catabolism.

Overview of Its Endogenous Origin and Metabolic Significance

Derivation from L-Leucine Catabolism

The primary route for the formation of 4-methyl-2-oxopentanoic acid is through the catabolism of L-leucine. abmole.commedchemexpress.com This process is initiated by the reversible transamination of L-leucine, which is the first step in its degradation pathway. nih.gov This initial conversion is a shared feature among all three branched-chain amino acids, where they are converted into their corresponding branched-chain α-keto acids (BCKAs). nih.gov Specifically, L-leucine is converted to 4-methyl-2-oxopentanoic acid (KIC). wikipedia.orgnih.gov This metabolic step occurs in various tissues, but unlike most other amino acids that are primarily catabolized in the liver, BCAAs are significantly metabolized in skeletal muscle. researchgate.net The catabolism of L-leucine to KIC allows for the synthesis of other amino acids, such as alanine and glutamate, particularly in muscle tissue. wikipedia.org

Enzymatic Transformations and Associated Enzyme Systems

The conversion of L-leucine to 4-methyl-2-oxopentanoic acid and its subsequent metabolic fate are governed by specific enzyme systems. These enzymes are crucial for maintaining the balance of amino acids and their keto-acid counterparts.

The synthesis of 4-methyl-2-oxopentanoic acid from L-leucine is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT), also known as branched-chain amino acid transaminase (EC 2.6.1.42). nih.govwikipedia.org This enzyme facilitates a reversible transamination reaction. nih.gov During this reaction, the alpha-amino group from L-leucine is transferred to the alpha-keto acid, α-ketoglutarate. wikipedia.orgnih.gov This transfer results in the formation of L-glutamate and 4-methyl-2-oxopentanoic acid. ebi.ac.ukuniprot.org

There are two main isoforms of BCAT in humans: a mitochondrial form (BCATm) and a cytosolic form (BCATc). nih.govwikipedia.org The mitochondrial isoform is widely distributed across various tissues, with the highest concentrations found in pancreatic acinar tissue. wikipedia.org In hepatocytes, the majority (85-92%) of this transamination is mediated by the mitochondrial BCAT2. The BCAT-catalyzed reaction is a critical node, linking BCAA metabolism with the glutamate/α-ketoglutarate pool. nih.gov

| Enzyme | EC Number | Reaction Catalyzed | Location |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | 2.6.1.42 | L-leucine + α-ketoglutarate ⇌ 4-methyl-2-oxopentanoic acid + L-glutamate | Mitochondria (BCATm) and Cytosol (BCATc) |

This table summarizes the key enzymatic reaction for the formation of 4-methyl-2-oxopentanoic acid.

Following its formation, 4-methyl-2-oxopentanoic acid undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). nih.gov This step is the rate-limiting and committed step in the catabolism of branched-chain amino acids and is therefore subject to tight regulation. nih.gov The BCKDH complex converts 4-methyl-2-oxopentanoic acid into isovaleryl-CoA, releasing a molecule of carbon dioxide. wikipedia.orgnih.gov The activity of the BCKDH complex itself is regulated, which in turn controls the flux of 4-methyl-2-oxopentanoic acid through the degradative pathway. nih.gov In isolated rat liver cells, the metabolism of α-ketoisocaproate has been shown to be competitively inhibited by the keto acids derived from the other BCAAs (isoleucine and valine). nih.gov

Interconnections with Central Carbon Metabolism

The breakdown of 4-methyl-2-oxopentanoic acid provides substrates that directly integrate into the central carbon and energy metabolism of the cell.

4-Methyl-2-oxopentanoic acid is an important metabolite involved in cellular energy metabolism. abmole.commedchemexpress.com Its catabolism ultimately yields key energy-providing molecules. The isovaleryl-CoA produced by the BCKDH complex is further metabolized to produce acetyl-CoA and acetoacetate. nih.gov Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to generate ATP, or it can be used for the synthesis of other compounds like cholesterol. wikipedia.orgrupahealth.com Acetoacetate is a ketone body, which can be used as an energy source by extrahepatic tissues. nih.gov Leucine is therefore considered an exclusively ketogenic amino acid, as its carbon skeleton is converted to acetyl-CoA and acetoacetate. wikipedia.org Studies in isolated pancreatic islets have shown that 4-methyl-2-oxopentanoic acid stimulates respiration and its catabolism is coupled to mitochondrial oxidative phosphorylation. nih.gov

| Precursor | Key Intermediate | Final Metabolic Products | Metabolic Fate |

| L-Leucine | 4-Methyl-2-oxopentanoic acid | Acetyl-CoA | Enters TCA Cycle for energy production or synthesis |

| L-Leucine | 4-Methyl-2-oxopentanoic acid | Acetoacetate | Used as an energy source (ketone body) |

This table outlines the contribution of 4-methyl-2-oxopentanoic acid catabolism to energy-yielding intermediates.

The metabolism of 4-methyl-2-oxopentanoic acid is intricately linked with the tricarboxylic acid (TCA) cycle at multiple points. The most direct link is the production of acetyl-CoA, which condenses with oxaloacetate to form citrate, initiating the TCA cycle. Furthermore, the initial transamination reaction that produces 4-methyl-2-oxopentanoic acid consumes one molecule of the TCA cycle intermediate α-ketoglutarate. wikipedia.orgbiorxiv.org This reaction is reversible, meaning that 4-methyl-2-oxopentanoic acid can be re-aminated to form leucine, a process that would generate α-ketoglutarate from glutamate. This bi-directional link highlights the role of BCAA metabolism in modulating the pool of TCA cycle intermediates. In isolated liver cells, it was observed that in the presence of 2 mM α-ketoisocaproate, only about 30% of the generated acetyl-CoA was oxidized in the citric acid cycle, with the majority being directed towards ketone body formation. nih.gov

Occurrence and Production in Biological Systems

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid, is a branched-chain α-keto acid that serves as a key intermediate in the metabolism of the essential amino acid L-leucine. medchemexpress.com Its presence and production have been identified across a wide range of biological systems, from mammals to microorganisms and plants, highlighting its fundamental role in cellular processes.

Presence in Mammalian Systems

In mammals, 4-methyl-2-oxopentanoic acid is primarily generated through the transamination of L-leucine as the first step in its catabolic pathway. This process is crucial for energy production and protein synthesis. medchemexpress.com The compound is a normal human metabolite found in biofluids such as urine. ebi.ac.ukebi.ac.uk

Elevated levels of this keto acid in the body are a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the inability to properly metabolize branched-chain amino acids. ebi.ac.uknih.gov In this condition, the accumulation of 4-methyl-2-oxopentanoic acid and other branched-chain keto acids can lead to neurological damage. ebi.ac.uk

Beyond its role in amino acid breakdown, 4-methyl-2-oxopentanoic acid functions as a nutrient signal. Research has shown that it can stimulate protein synthesis in skeletal muscle. medchemexpress.comgenome.jp Furthermore, it is involved in the elevated catabolism of branched-chain amino acids within the mammary glands for the production of other amino acids like glutamate, glutamine, alanine, and asparagine. smolecule.com

| Biological Context | Role/Significance | Reference |

|---|---|---|

| L-Leucine Metabolism | Key intermediate in the catabolic pathway. | medchemexpress.com |

| Human Metabolome | Naturally present in human urine. | ebi.ac.ukebi.ac.uk |

| Maple Syrup Urine Disease (MSUD) | Accumulates to toxic levels due to enzymatic defects. | ebi.ac.uknih.gov |

| Skeletal Muscle | Acts as a nutrient signal to stimulate protein synthesis. | medchemexpress.comgenome.jp |

| Mammary Glands | Involved in the synthesis of other amino acids from branched-chain amino acids. | smolecule.com |

Microbial Biosynthesis and Biotransformation

The biosynthesis and biotransformation of 4-methyl-2-oxopentanoic acid are significant in various microorganisms, with applications in biotechnology and the production of valuable compounds. In the bacterium Escherichia coli, this keto acid is a natural metabolite and serves as a precursor for the biosynthesis of branched-chain fatty alcohols. nih.govsmolecule.com Engineered strains of E. coli have been developed to optimize the production of these alcohols, which have potential as biofuels. smolecule.comresearchgate.net One study reported that an engineered strain overexpressing 14 genes from six operons produced 350 mg/L of branched-chain fatty alcohols in a fed-batch fermenter, utilizing an α-keto acid generation module that converts pyruvate (B1213749) to compounds including 4-methyl-2-oxopentanoic acid. smolecule.com

In the anaerobic bacterium Clostridium beijerinckii, 4-methyl-2-oxopentanoic acid, biosynthesized from leucine via a transaminase, is a substrate in acyloin condensation reactions. This pathway leads to the formation of diverse antimicrobial and antiproliferative acyloins.

Furthermore, the biosynthesis of L-homophenylalanine in the cyanobacterium Nostoc punctiforme is proposed to occur through a pathway homologous to leucine biosynthesis, where 3-methyl-2-oxobutanoic acid is converted to 4-methyl-2-oxopentanoic acid. nih.gov This highlights the conservation of this metabolic intermediate across different microbial phyla.

| Microorganism | Biosynthetic Product/Pathway | Significance | Reference |

|---|---|---|---|

| Escherichia coli | Branched-chain fatty alcohols | Precursor for potential biofuels. | nih.govsmolecule.comresearchgate.net |

| Clostridium beijerinckii | Acyloins | Substrate for the synthesis of antimicrobial compounds. | |

| Nostoc punctiforme | Homologous to L-homophenylalanine biosynthesis | Indicates a conserved metabolic pathway. | nih.gov |

| Saccharomyces cerevisiae | Leucine biosynthesis and degradation | Intermediate in amino acid metabolism. | yeastgenome.org |

Detection in Diverse Organisms (e.g., Algae, Plants, Insects)

The presence of 4-methyl-2-oxopentanoic acid extends beyond mammals and microbes to other eukaryotic organisms, including algae, plants, and insects. It is recognized as an algal metabolite, indicating its role in the metabolism of unicellular organisms like Chlamydomonas reinhardtii and multicellular seaweeds. ebi.ac.ukebi.ac.ukebi.ac.uk

In the plant kingdom, 4-methyl-2-oxopentanoic acid has been reported in Humulus lupulus (common hop), where it is involved in the biosynthesis of bitter acids. nih.govwikidata.org It has also been detected in fruits, suggesting it may be a potential biomarker for the consumption of these foods. hmdb.ca

The compound has also been identified in the fruit fly, Drosophila melanogaster, underscoring its widespread distribution in the animal kingdom. nih.govebi.ac.uk

| Organism Type | Specific Example(s) | Finding | Reference |

|---|---|---|---|

| Algae | Chlamydomonas reinhardtii | Identified as an algal metabolite. | ebi.ac.ukebi.ac.ukebi.ac.uk |

| Plants | Humulus lupulus (Hop) | Involved in bitter acid biosynthesis. | nih.govwikidata.org |

| Fruits | Detected, potential biomarker. | hmdb.ca | |

| Insects | Drosophila melanogaster (Fruit fly) | Presence reported. | nih.govebi.ac.uk |

Mechanistic Research on 4 Methyl 2 Oxopentanoic Acid S Biological Activities

Cellular Signaling Pathway Modulation

4-Methyl-2-oxopentanoic acid, a metabolite of L-leucine, has been shown to exert considerable influence on various cellular signaling pathways, impacting cellular homeostasis and function. glpbio.commedchemexpress.com

Endoplasmic Reticulum Stress Induction

Research has demonstrated that 4-Methyl-2-oxopentanoic acid can induce endoplasmic reticulum (ER) stress. glpbio.commedchemexpress.com This is a condition where the accumulation of unfolded or misfolded proteins in the ER disrupts its function. Studies have shown that exposure to 4-Methyl-2-oxopentanoic acid leads to an increase in markers associated with ER stress. medchemexpress.com This includes the phosphorylation of eukaryotic initiation factor 2 (eIF2) and an increase in C/EBP homologous protein (CHOP), both of which are key indicators of the unfolded protein response, a cellular mechanism to cope with ER stress. medchemexpress.com

Impairment of mTOR and Autophagy Signaling Pathways

4-Methyl-2-oxopentanoic acid has been found to impair the mammalian target of rapamycin (B549165) (mTOR) and autophagy signaling pathways. glpbio.commedchemexpress.com mTOR is a central regulator of cell growth, proliferation, and metabolism. The impairment of this pathway by 4-Methyl-2-oxopentanoic acid can lead to downstream effects on cellular processes. Autophagy is a catabolic process involving the degradation of cellular components to maintain homeostasis. Evidence suggests that 4-Methyl-2-oxopentanoic acid impairs autophagy, as indicated by decreased conversion of LC3 (Microtubule-associated protein 1A/1B-light chain 3) and reduced degradation of p62, a protein that is cleared by autophagy. medchemexpress.com

Influence on PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, survival, and metabolism. While direct evidence detailing the specific effects of 4-Methyl-2-oxopentanoic acid on PI3K and Akt is not extensively documented in the reviewed literature, its established impact on mTOR suggests an influence on this axis. mTOR is a downstream effector of the PI3K/Akt pathway. Therefore, the impairment of mTOR signaling by 4-Methyl-2-oxopentanoic acid could be a consequence of upstream alterations in the PI3K/Akt pathway or could occur through independent mechanisms that directly target mTOR. Further research is needed to elucidate the precise molecular interactions between 4-Methyl-2-oxopentanoic acid and the components of the PI3K/Akt signaling cascade.

Metabolic Regulatory Functions

Beyond its effects on cellular signaling pathways, 4-Methyl-2-oxopentanoic acid also plays a significant role in metabolic regulation, acting as a signaling molecule and influencing key metabolic processes. glpbio.com

Role as a Nutrient Signaling Molecule

4-Methyl-2-oxopentanoic acid functions as a nutrient signaling molecule, reflecting its origin as a metabolite of the essential amino acid L-leucine. glpbio.commedchemexpress.com In this capacity, it can inform the cell of the availability of amino acids, which are essential for various cellular functions, including protein synthesis. Its presence can trigger signaling cascades that regulate metabolic pathways in response to nutrient status. For instance, in pancreatic islets, it has been shown to stimulate respiration, the formation of ketone bodies, and biosynthetic activities, underscoring its role in cellular energy metabolism. nih.gov

Stimulation of Skeletal Muscle Protein Synthesis

A significant metabolic function of 4-Methyl-2-oxopentanoic acid is its ability to stimulate skeletal muscle protein synthesis. glpbio.commedchemexpress.com This is a critical process for muscle growth and maintenance. Research has provided quantitative data on this stimulatory effect. For example, one study demonstrated that an infusion of 4-Methyl-2-oxopentanoic acid increased skeletal muscle protein synthesis in pigs. glpbio.commdpi.com This effect is closely linked to its role as a leucine (B10760876) metabolite, as leucine is a well-known activator of muscle protein synthesis.

Interactive Data Table: Effects of 4-Methyl-2-oxopentanoic Acid on Cellular Processes

| Cellular Process | Key Findings | Observed Effects | References |

| Endoplasmic Reticulum Stress | Induction of ER stress markers | Increased phosphorylation of eIF2 and increased CHOP | medchemexpress.com |

| mTOR Signaling | Impairment of the mTOR pathway | Increased mTOR phosphorylation (in some contexts), leading to downstream dysregulation | glpbio.commedchemexpress.com |

| Autophagy | Impairment of the autophagy pathway | Decreased LC3 conversion and reduced degradation of p62 | medchemexpress.com |

| Skeletal Muscle Protein Synthesis | Stimulation of protein synthesis | Increased porcine skeletal muscle protein synthesis and plasma leucine levels | glpbio.commdpi.com |

Promotion of Lipid Accumulation and Adipogenesis in Preadipocytes

4-Methyl-2-oxopentanoic acid (α-ketoisocaproic acid or KIC), a metabolite of the branched-chain amino acid L-leucine, has been demonstrated to play a role in lipid metabolism, specifically in promoting the accumulation of lipids and the process of adipogenesis in preadipocytes. medchemexpress.comabmole.com Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-laden adipocytes.

Research utilizing 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, has shown that treatment with 4-methyl-2-oxopentanoic acid leads to a concentration-dependent increase in lipid accumulation. glpbio.com This effect is accompanied by an upregulation in the expression of key lipogenic proteins. glpbio.com Among these are sterol regulatory element-binding protein 1 (SREBP1) and stearoyl-CoA desaturase-1 (SCD1), both of which are critical for fatty acid and triglyceride synthesis. glpbio.com The promotion of lipid accumulation and adipogenesis is also linked to the compound's ability to increase endoplasmic reticulum (ER) stress. medchemexpress.comabmole.com This stress state can, in turn, influence signaling pathways that govern lipid storage and cell differentiation.

Table 1: Effects of 4-Methyl-2-oxopentanoic Acid on Preadipocytes

| Experimental Model | Observation | Key Protein Changes | Reference |

|---|---|---|---|

| 3T3-L1 preadipocytes | Concentration-dependent increase in lipid accumulation | Increased expression of processed SREBP1 and SCD1 | glpbio.com |

| Murine preadipocytes | Promotion of lipid accumulation and insulin (B600854) resistance | - | medchemexpress.com |

Impact on Insulin Secretion Dynamics

4-Methyl-2-oxopentanoic acid is a recognized secretagogue, meaning it stimulates the secretion of insulin from pancreatic β-cells. physiology.org This stimulatory effect is a key aspect of its biological activity and has been observed in various experimental models, including isolated pancreatic islets. nih.govnih.gov The mechanism of action involves its metabolism within the islet cells, which leads to changes in cellular energy status and signaling pathways that ultimately trigger insulin exocytosis.

Studies have shown that 4-methyl-2-oxopentanoic acid-induced insulin release is associated with an increase in the islet's metabolic activity, including respiration and the production of ketone bodies. nih.gov A critical factor in this process is the elevation of the NADPH/NADP+ ratio within the islet cells. glpbio.comnih.gov This change in the redox state is thought to be a key signaling event that couples the metabolism of the keto acid to the machinery of insulin secretion. nih.gov Research has also indicated that the insulin secretory response to 4-methyl-2-oxopentanoic acid can be substantial, in some cases eliciting a more dramatic response than high glucose concentrations. physiology.org Furthermore, its ability to stimulate insulin release can occur independently of the ATP-sensitive potassium (KATP) channel, a primary pathway for glucose-stimulated insulin secretion, particularly when cyclic AMP (cAMP) levels are elevated. diabetesjournals.orgnih.gov

Effects on Oxidative Phosphorylation and Metabolic Inhibition

4-Methyl-2-oxopentanoic acid has a dual effect on mitochondrial bioenergetics, acting as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor. medchemexpress.comnih.gov Oxidative phosphorylation is the primary process by which cells generate ATP, and its uncoupling leads to a dissipation of the proton gradient across the inner mitochondrial membrane, reducing ATP synthesis efficiency.

In vitro studies on isolated rat brain mitochondria have demonstrated that 4-methyl-2-oxopentanoic acid increases the state 4 respiration rate (oxygen consumption in the absence of ADP), which is characteristic of an uncoupling effect. nih.gov This leads to a decrease in the respiratory control ratio, indicating less efficient coupling between oxygen consumption and ATP production. nih.gov The catabolism of 4-methyl-2-oxopentanoic acid in islet tissue has been shown to be linked to mitochondrial oxidative phosphorylation. nih.gov However, its inhibitory actions can disrupt this fundamental process. The compound's role as a metabolic inhibitor is partly attributed to its effect on specific enzymes within the mitochondria, as will be discussed in the following section.

Inhibition of α-Ketoglutarate Dehydrogenase Complex Activity

A significant molecular target of 4-methyl-2-oxopentanoic acid is the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle. medchemexpress.comnih.gov The TCA cycle is a central metabolic pathway for the oxidation of carbohydrates, fats, and proteins to generate energy.

Research into Neurotoxic and Metabolic Toxicological Mechanisms

Induction of Oxidative Damage and Reactive Species Production

4-Methyl-2-oxopentanoic acid is considered a neurotoxin and is implicated in the induction of oxidative damage in neural tissues. glpbio.comadooq.com This toxicity is largely attributed to its ability to promote the generation of reactive species (RS), which are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA. nih.gov

In vivo studies involving intracerebroventricular (ICV) administration of 4-methyl-2-oxopentanoic acid in rats have demonstrated an increase in the formation of RS in the hippocampus. nih.govresearchgate.net This is often accompanied by an increase in markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS) and protein carbonyl content. medchemexpress.com In vitro experiments using the hippocampal neuron cell line HT-22 have corroborated these findings, showing that exposure to 4-methyl-2-oxopentanoic acid leads to increased RS production. glpbio.comnih.gov The accumulation of oxidative damage is believed to contribute to the cognitive deficits observed in conditions where this keto acid is elevated. medchemexpress.com

Mitochondrial Dysfunction and Complex Activities

The neurotoxic effects of 4-methyl-2-oxopentanoic acid are closely linked to its ability to induce mitochondrial dysfunction. researchgate.net Mitochondria are central to cellular energy metabolism and are also a primary site of RS production.

Studies have revealed that 4-methyl-2-oxopentanoic acid administration leads to a reduction in the activities of mitochondrial respiratory chain complexes in the hippocampus of rats. nih.govresearchgate.netglpbio.com Specifically, the activity of complex I-III has been shown to be significantly inhibited. ebi.ac.uk This impairment of the electron transport chain not only compromises ATP production but can also enhance the generation of reactive species, further exacerbating oxidative stress. researchgate.net The disruption of mitochondrial function, including the inhibition of key enzymatic complexes, is a critical component of the neurotoxicity induced by 4-methyl-2-oxopentanoic acid. nih.govresearchgate.net

Table 2: Neurotoxic and Metabolic Effects of 4-Methyl-2-oxopentanoic Acid

| Effect | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Oxidative Damage | Rats (in vivo) | Increased TBARS, protein carbonyl content, and DNA damage in hippocampus, striatum, and cerebral cortex. | medchemexpress.com |

| HT-22 cells (in vitro) | Increased production of reactive species. | glpbio.comnih.gov | |

| Mitochondrial Dysfunction | Rats (in vivo) | Reduced activities of mitochondrial respiratory chain enzymes in the hippocampus. | nih.govresearchgate.net |

| Rat brain mitochondria | Inhibition of respiratory chain complex I-III. | ebi.ac.uk |

Synthetic Methodologies for 4 Methyl 2 Oxopentanoic Acid and Its Analogs

Chemo-Synthetic Approaches

Conventional organic chemistry provides foundational methods for the synthesis of α-keto acids, including 4-methyl-2-oxopentanoic acid. These routes are often characterized by their reliability and scalability.

The laboratory synthesis of 4-methyl-2-oxopentanoic acid can be approached through several established chemical transformations. One common strategy involves the oxidation of the corresponding α-hydroxy acid, 2-hydroxy-4-methylpentanoic acid, or the amino acid, leucine (B10760876). Another well-established method is the hydrolysis of its ester derivatives. For instance, 4-methyl-2-oxopentanoic acid methyl ester can be readily synthesized from the parent acid and methanol (B129727) in the presence of 2,2-dimethoxypropane (B42991) and a catalytic amount of chlorotrimethylsilane. chemicalbook.com The subsequent hydrolysis of this ester under basic conditions, for example, using sodium hydroxide (B78521) followed by acidification, yields the desired 4-methyl-2-oxopentanoic acid. chemicalbook.comchemspider.com

These routes are fundamental in organic synthesis and provide reliable access to the target compound for various research applications.

Isotopically labeled compounds are indispensable tools for metabolic research, allowing scientists to trace the fate of molecules in biological systems. researchgate.net The synthesis of labeled 4-methyl-2-oxopentanoic acid, particularly with stable isotopes like ¹³C, is crucial for studies in protein NMR spectroscopy and metabolic pathway analysis. rsc.orgnih.gov

A common precursor for introducing a ¹³C label is 3-¹³C-α-ketoisovalerate, which can be used in yeast cultures to generate proteins with labeled leucine residues. nih.gov Specific labeling patterns can be achieved through targeted synthetic routes. For example, α-ketoisocaproic acid, sodium salt (1-¹³C, 99%) is commercially available and serves as a key labeled metabolite for biomolecular NMR and metabolomics studies. isotope.com The synthesis often involves using a ¹³C-labeled starting material, such as ¹³C-iodomethane or sodium ¹³C-formate, in a multi-step chemical sequence to build the final labeled keto acid. nih.govchemrxiv.org These labeled precursors are then used in cell-based systems to produce isotopically enriched proteins for structural and dynamic analysis. rsc.orgnih.gov

Table 1: Examples of Isotopically Labeled 4-Methyl-2-oxopentanoic Acid Precursors

| Labeled Precursor | Isotope | Application | Reference |

|---|---|---|---|

| α-Ketoisocaproic acid, sodium salt (1-¹³C) | ¹³C | Biomolecular NMR, Metabolomics | isotope.com |

Biocatalytic and Chemoenzymatic Synthesis Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. unipd.it Enzymes are used to perform specific chemical transformations under mild conditions, often with high stereo-, regio-, and chemoselectivity. researchgate.net

The final step in a chemoenzymatic synthesis sequence can involve the hydrolysis of an ester to yield the free carboxylic acid. Lipases are commonly employed for this purpose due to their broad substrate tolerance and stability. For example, the lipase (B570770) from Candida rugosa has been successfully used in the hydrolysis of various α-keto esters to their corresponding α-keto acids in a one-pot process. acs.org This approach combines the efficiency of chemical synthesis for creating the carbon backbone with the mild and selective nature of enzymatic deprotection. Ester hydrolases, such as one from Pseudomonas sp., are also effective for this transformation. capes.gov.br

The oxidation of α-hydroxy acids to α-keto acids is a key transformation that can be efficiently catalyzed by enzymes. Hydroxy acid dehydrogenases can convert 2-hydroxy-4-methylpentanoic acid into 4-methyl-2-oxopentanoic acid. This biocatalytic approach is highly specific and avoids the use of harsh chemical oxidants often required in traditional organic synthesis. While specific examples for 4-methyl-2-oxopentanoic acid are part of broader research, the principle is well-established for a range of α-keto acids. unipd.it

While the synthesis of achiral 4-methyl-2-oxopentanoic acid is important, the synthesis of chiral hydroxy acids from related keto acids is a major application of biocatalysis. nih.gov Alcohol dehydrogenases (ADHs) and other ketoreductases catalyze the stereoselective reduction of ketones to produce enantiopure secondary alcohols, which are valuable chiral building blocks. researchgate.netnih.gov

For instance, lactate (B86563) dehydrogenases and engineered enzymes like D-hydroxyisocaproate dehydrogenase can reduce a variety of α-keto acids with high enantioselectivity. unipd.itacs.org A genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase demonstrated broad substrate specificity and high catalytic activity for the reduction of N-protected (S)-4-amino-2-oxopentanoic acid, yielding the corresponding (2R,4S)-4-amino-2-hydroxy acid with excellent yield and diastereoselectivity. acs.org Such enzyme-catalyzed reductions are a powerful tool for creating chiral molecules that are difficult to access through conventional chemical methods. wikipedia.org

Table 2: Enzymes Used in Biocatalytic Synthesis of α-Keto Acid Analogs

| Enzyme | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Candida rugosa Lipase | Hydrolysis | N-protected (S)-4-amino-2-oxopentanoate ester | N-protected (S)-4-amino-2-oxopentanoic acid | acs.org |

| D-hydroxyisocaproate dehydrogenase (H205Q mutant) | Reduction | N-protected (S)-4-amino-2-oxopentanoic acid | (2R,4S)-4-amino-2-hydroxy acid | acs.org |

| Lactate Dehydrogenases | Reduction | Aliphatic 2-keto acids | Chiral 2-hydroxy acids | unipd.it |

Development of Multi-Enzyme Cascade Systems for Production

The production of α-keto acids, including 4-methyl-2-oxopentanoic acid, is increasingly benefiting from the development of multi-enzyme cascade systems. rug.nlnih.gov These one-pot reactions combine multiple enzymatic steps, offering numerous advantages over traditional chemical synthesis, such as high selectivity, mild reaction conditions, and the elimination of intermediate purification steps, which reduces waste and cost. rug.nlresearchgate.net

A common biocatalytic route to α-keto acids involves the deamination of their corresponding amino acids. nih.gov For 4-methyl-2-oxopentanoic acid, the precursor is L-leucine. A multi-enzyme cascade for this conversion can be designed to overcome challenges like unfavorable reaction equilibria and cofactor regeneration.

A conceptual cascade for producing 4-methyl-2-oxopentanoic acid from L-leucine could involve two key enzymes:

L-amino acid oxidase (L-AAO) : This enzyme catalyzes the oxidative deamination of L-leucine to form the intermediate imino acid, producing hydrogen peroxide (H₂O₂) as a byproduct.

Catalase : To mitigate the damaging effects of H₂O₂ on the enzymes in the cascade, a catalase is typically included to decompose it into water and oxygen.

The imino acid intermediate spontaneously hydrolyzes to 4-methyl-2-oxopentanoic acid and ammonia (B1221849). To further drive the reaction towards the product, a third enzyme can be integrated to handle the ammonia byproduct. For instance, a glutamate (B1630785) dehydrogenase could be used to convert ammonia and α-ketoglutarate into glutamate, a process that can also be linked to cofactor regeneration. Such integrated systems exemplify the efficiency and elegance of biocatalytic cascades in synthesizing valuable chemicals like 4-methyl-2-oxopentanoic acid from readily available precursors. researchgate.net

| Enzyme System | Function in Cascade | Precursor | Product |

| L-amino acid oxidase (L-AAO) | Oxidative deamination | L-Leucine | 4-methyl-2-oxopentanoic acid |

| Catalase | Decomposition of H₂O₂ | Hydrogen Peroxide | Water, Oxygen |

| Glutamate Dehydrogenase | Ammonia removal & Cofactor regeneration | Ammonia, α-Ketoglutarate | L-Glutamate |

Enantioselective Synthesis and Kinetic Resolution of Chiral Centers

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. nih.gov While 4-methyl-2-oxopentanoic acid itself is achiral, its derivatives and analogs often possess chiral centers. Enzymatic kinetic resolution is a powerful strategy for obtaining such optically pure compounds. frontiersin.orgunits.it This technique relies on the ability of enzymes, most notably lipases and ketoreductases, to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. frontiersin.orgchemrxiv.org

Lipase-Catalyzed Kinetic Resolution:

Lipases are widely used for the kinetic resolution of racemic esters of α-substituted keto acids. The process can be conducted through enantioselective hydrolysis or transesterification. For an ester of a racemic 4-methyl-2-oxopentanoic acid analog, a lipase could selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding chiral acid, leaving the other enantiomer (the (R)-ester) unreacted. nih.gov

For example, studies on the resolution of racemic methyl 2-arylpropanoates (profens) have demonstrated the high efficiency of lipases like Candida antarctica lipase B (CAL-B) and Candida rugosa lipase (CRL). nih.govchemrxiv.org These enzymes can achieve high enantiomeric excess (ee) for both the resulting acid and the remaining ester. This established methodology is directly applicable to esters of chiral analogs of 4-methyl-2-oxopentanoic acid.

Dynamic Kinetic Resolution (DKR):

A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by coupling the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govbohrium.com This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer.

For α-keto esters, DKR can be achieved using a combination of a ketoreductase for the stereoselective reduction and a catalyst that facilitates racemization of the starting material. nih.govbohrium.com Asymmetric transfer hydrogenation of β-aryl α-keto esters using ruthenium-based catalysts in combination with spontaneous lactonization has proven effective in generating products with three contiguous stereocenters with high diastereoselectivity. nih.govbohrium.com

| Resolution Method | Enzyme/Catalyst Type | Principle | Theoretical Yield |

| Kinetic Resolution | Lipase | Selective hydrolysis/esterification of one enantiomer | 50% |

| Dynamic Kinetic Resolution | Ketoreductase + Racemization Catalyst | Selective reaction of one enantiomer coupled with racemization of the other | 100% |

Utility as a Precursor in the Synthesis of Other Compounds

Alpha-keto acids are valuable and versatile building blocks in organic synthesis due to the presence of two reactive functional groups—the ketone and the carboxylic acid. mdpi.com 4-Methyl-2-oxopentanoic acid and its derivatives serve as important precursors for the synthesis of more complex and often biologically active molecules, including pharmaceuticals. medchemexpress.comglpbio.com

A notable example is the use of a derivative of L-leucine, and by extension its α-keto acid, in the synthesis of novel antibacterial agents. Specifically, (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, which is prepared from L-leucine, serves as a key precursor. nih.gov This compound undergoes a Knoevenagel condensation with various 5-substituted phenylfuran-2-carbaldehydes to yield a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov

These final compounds have demonstrated significant in-vitro antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates like methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). nih.gov The research highlights the utility of the 4-methyl-2-oxopentanoic acid scaffold as a foundational structure for developing new therapeutic agents.

Furthermore, the general reactivity of α-keto acids makes them precursors to α-hydroxy acids and α-amino acids through reduction and reductive amination, respectively. They are also used in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. The role of α-keto acids as starting materials in the production of antiviral compounds has also been explored, underscoring their broad applicability in drug discovery. nih.gov

Analytical Research and Characterization Methodologies

Detection and Quantification in Biological Matrices for Metabolomic Studies

Metabolomic studies rely on the accurate detection and quantification of small molecules like 2-methyl-4-oxopentanoic acid from intricate biological environments. The choice of analytical strategy is often dictated by the specific matrix being investigated, such as blood products, urine, or specific tissues.

The analysis of this compound in plasma and serum is a key component of systemic metabolic profiling. While direct quantification methods for this specific compound are not extensively detailed in the reviewed literature, the analytical approaches for similar organic acids, particularly branched-chain keto acids, are well-established. These methods typically involve sophisticated chromatographic and mass spectrometric techniques to achieve the necessary sensitivity and specificity.

Comprehensive metabolomic assays have been developed for the quantitative analysis of a wide array of metabolites in serum and plasma, which can be adapted for this compound. These methods often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) and may involve chemical derivatization to enhance the analytical signal. For instance, isomers of this compound, such as (S)-3-methyl-2-oxopentanoic acid, have been identified in serum through LC-MS-based metabolomics in clinical research.

A general workflow for the quantification of organic acids in plasma and serum is outlined below:

| Step | Description | Key Considerations |

| Sample Preparation | Protein precipitation is a common initial step to remove larger molecules that can interfere with the analysis. This is often achieved by adding a solvent like methanol (B129727). | Efficient removal of proteins is crucial to prevent column clogging and ion suppression in mass spectrometry. |

| Chromatographic Separation | Ultra-performance liquid chromatography (UPLC) is frequently used to separate the target analyte from other components in the plasma or serum extract. | The choice of column and mobile phase is optimized to achieve good peak shape and resolution for the organic acids of interest. |

| Mass Spectrometric Detection | Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. Multiple reaction monitoring (MRM) is a common mode of operation. | Optimization of MS parameters, including precursor and product ions, is essential for accurate quantification. |

| Quantification | Quantification is typically achieved by using an internal standard, which is a structurally similar compound added to the sample at a known concentration. A calibration curve is generated using standards of the target analyte. | The use of a stable isotope-labeled internal standard is preferred for the most accurate quantification. |

This table is interactive. You can sort and filter the data.

Urine is a valuable biofluid for metabolomic studies as it is collected non-invasively and contains a wide range of metabolic end-products. The characterization of this compound in urine is typically part of a broader urinary organic acid profile analysis. These analyses are instrumental in diagnosing inborn errors of metabolism and assessing nutritional status. nih.govnih.gov

Comprehensive studies of the human urine metabolome have identified hundreds of unique metabolites, including various organic acids. scienceopen.com While this compound is not always explicitly listed in these extensive profiles, related compounds such as 2-hydroxy-3-methylpentanoic acid and 2-methyl-3-ketovaleric acid have been detected. scienceopen.com The analytical techniques used in these studies, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are well-suited for the characterization of this compound.

The general approach to characterizing organic acids in urine involves:

Sample Preparation : This may involve a solvent extraction step to isolate the organic acids from the aqueous urine matrix.

Derivatization : For GC-MS analysis, a chemical derivatization step is necessary to make the organic acids volatile.

Analysis : The derivatized extract is then analyzed by GC-MS, which separates the compounds and provides a mass spectrum for each, allowing for identification.

Urinary metabolomic profiles are known to be influenced by various factors including diet, age, and health status, which must be considered when interpreting the results. scienceopen.com

Investigating the presence of this compound in specific brain tissues is crucial for understanding its potential role in neurochemistry and brain metabolism. Metabolomic studies of brain regions such as the hippocampus, striatum, and cerebral cortex have revealed dynamic changes in response to various physiological and pathological conditions. nih.govamegroups.org

While the direct identification of this compound in these specific tissues is not prominently reported, the analysis of its isomer, 4-methyl-2-oxopentanoic acid (a keto acid derived from leucine), has been documented in brain tissue. nih.gov This compound is a precursor to alpha-hydroxyisovalerate, which has also been identified in the brain. nih.gov The analytical methods employed in these brain metabolomics studies, such as untargeted ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are capable of detecting a wide range of metabolites and could be used to identify this compound. nih.gov

The process for identifying metabolites in brain tissue generally involves:

Tissue Homogenization : The brain tissue is homogenized to release the intracellular contents.

Metabolite Extraction : A solvent extraction is performed to separate the small molecule metabolites from proteins and lipids.

LC-MS/MS Analysis : The extract is analyzed by UPLC-MS/MS, and the resulting data is compared to a reference library of known compounds for identification. nih.gov

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the analysis of this compound, enabling its separation from other molecules in complex biological mixtures prior to detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive profiling of metabolites, including organic acids like this compound. Due to the low volatility of organic acids, a crucial step in their GC-MS analysis is chemical derivatization. This process converts the non-volatile organic acids into more volatile derivatives that are amenable to gas chromatography.

Common derivatization approaches for organic acids include:

| Derivatization Method | Reagent(s) | Derivative Formed | Notes |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) esters | A very common and effective method for derivatizing compounds with active hydrogens. |

| Esterification | Methanol with an acid catalyst (e.g., BF3) | Methyl esters | A classic method for converting carboxylic acids into their more volatile ester forms. |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) esters | Often used to enhance sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. |

This table is interactive. You can sort and filter the data.

Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and fragments the eluting compounds, providing a unique mass spectrum that can be used for identification by comparison to spectral libraries. The retention time of the derivatized compound is another key parameter used for its identification.

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has become a preferred method for the targeted quantitative analysis of organic acids in biological fluids due to its high sensitivity, specificity, and throughput. This technique does not typically require derivatization for organic acids, which simplifies sample preparation.

A typical UPLC-MS/MS method for the quantitative analysis of this compound would involve the following:

Sample Preparation : As with plasma and serum analysis, this usually involves protein precipitation followed by centrifugation to obtain a clear supernatant for injection.

Chromatographic Separation : A reversed-phase UPLC column is commonly used to separate the organic acids. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid to improve peak shape.

Mass Spectrometric Detection : The UPLC system is interfaced with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored to ensure highly selective and sensitive quantification.

The development of a UPLC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters to achieve the desired analytical performance, including a low limit of quantification and a wide linear dynamic range.

Advanced Spectroscopic Methods Utilized in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the proton of the carboxylic acid group (-COOH) is expected to appear significantly downfield, typically in the range of 10-13 ppm, due to its acidic nature. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The methylene protons (C3) would also show complex splitting patterns from coupling to the protons on C2 and the methyl group at C5. The two methyl groups, one at C2 and the other at C5 (as part of the acetyl group), would each produce a distinct signal, likely a doublet for the C2-methyl and a singlet for the C5-methyl.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | 175-185 |

| C2 (-CH(CH₃)-) | 40-50 |

| C3 (-CH₂-) | 30-40 |

| C4 (-C=O) | 205-215 |

| C5 (-CH₃) | 25-35 |

| C2-Methyl (-CH₃) | 15-25 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Mass Spectrometry Techniques for Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the context of identifying this compound, particularly in complex biological mixtures (metabolomics), techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. After separation by chromatography, the compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured.

The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways for carboxylic acids and ketones. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage adjacent to the ketone carbonyl group. While a specific mass spectrum for this compound is not available in the reviewed sources, the mass spectrum of its isomer, 4-Methyl-2-oxovaleric acid, shows characteristic fragments that can provide insight into the expected fragmentation of the target molecule. nist.gov

Interactive Data Table: Expected Mass Spectral Fragments for this compound

| Fragment Ion | m/z (expected) | Description |

| [M]+• | 130 | Molecular Ion |

| [M - H₂O]+• | 112 | Loss of water |

| [M - COOH]+ | 85 | Loss of the carboxylic acid group |

| [CH₃CO]+ | 43 | Acetyl cation |

Methodologies for Stereochemical Analysis and Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methyl-4-oxopentanoic acid and (S)-2-Methyl-4-oxopentanoic acid. The determination of the stereochemical configuration and the relative amounts of each enantiomer in a sample (enantiomeric purity) is crucial in many scientific disciplines, particularly in pharmacology and biochemistry where enantiomers can exhibit different biological activities.

The primary technique for the separation and quantification of the enantiomers of chiral carboxylic acids like this compound is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatographic column. phenomenex.com

For beta-keto acids, polysaccharide-based CSPs are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for achieving optimal separation. rsc.orgchromatographyonline.com

Once the enantiomers are separated by chiral HPLC, their relative amounts can be determined by integrating the peak areas in the resulting chromatogram. The enantiomeric excess (ee), a measure of the purity of the sample, can then be calculated using the following formula:

ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Another approach for determining enantiomeric purity involves the use of chiral derivatizing agents. In this method, the enantiomeric mixture is reacted with a pure chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic or spectroscopic techniques, such as NMR spectroscopy.

Pathophysiological Relevance and Clinical Research Implications

Association with Maple Syrup Urine Disease (MSUD) and its Pathogenesis

2-Methyl-4-oxopentanoic acid, also known as α-ketoisocaproate (α-KIC), is a central compound in the pathophysiology of Maple Syrup Urine Disease (MSUD). wikipedia.orgrupahealth.com MSUD is a rare, inherited metabolic disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. wikipedia.orgrarediseases.org This enzyme complex is crucial for the breakdown of the branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine. medscape.comyoutube.com A defect in the BCKAD complex leads to the accumulation of these amino acids and their corresponding branched-chain α-keto acids (BCKAs), including this compound, in the blood, urine, and tissues. wikipedia.orgwordpress.commyadlm.org

The accumulation of this compound is believed to be a key mediator of the neurotoxicity observed in MSUD. wikipedia.orgrupahealth.com Elevated levels of this compound can lead to a reduction in crucial brain neurotransmitters such as glutamate (B1630785), glutamine, and GABA. wikipedia.org The transport of this compound across the blood-brain barrier can deplete glutamate and glutamine in astrocytes, which are vital for maintaining normal brain function. wikipedia.org This disruption in neurotransmitter levels contributes to the severe neurological symptoms seen in individuals with MSUD, which can include lethargy, irritability, seizures, and in severe cases, coma and respiratory failure. wikipedia.orgrarediseases.org The characteristic sweet odor of the urine in affected infants, which gives the disease its name, is due to the buildup of these keto acids. wikipedia.orgmedscape.com

Research has shown that the neurotoxic effects of this compound are linked to its impact on cellular energy metabolism. researchgate.net High concentrations of this keto acid can impair mitochondrial function and lead to oxidative stress, further contributing to the neurological damage in MSUD. nih.govnih.gov The severity of neurological symptoms in MSUD often correlates with the levels of this compound and other BCAAs in the body. wordpress.com

| Pathophysiological Effect | Mechanism | Clinical Manifestation |

|---|---|---|

| Neurotoxicity | Reduction of glutamate, glutamine, and GABA; Impaired mitochondrial function; Increased oxidative stress. wikipedia.orgresearchgate.netnih.govnih.gov | Lethargy, irritability, seizures, coma, progressive brain damage. wikipedia.orgrarediseases.org |

| Metabolic Disruption | Accumulation of branched-chain amino acids and their keto acids due to BCKAD complex deficiency. wikipedia.orgmyadlm.org | Characteristic maple syrup odor in urine and earwax. wikipedia.orgmedscape.com |

Role in Insulin (B600854) Resistance and Susceptibility to Type 2 Diabetes

Elevated circulating levels of branched-chain amino acids and their metabolites, including this compound, are observed in individuals with insulin resistance and type 2 diabetes. plos.orgnih.gov This has led to investigations into the potential role of this compound in the development of these conditions. plos.org Studies have shown that this keto acid can stimulate insulin secretion from pancreatic β-cells. nih.govnih.govresearchgate.net The mechanism of this stimulation is thought to involve the metabolism of this compound within the β-cells, leading to an increase in the ATP/ADP ratio, which triggers insulin release. researchgate.net

However, the relationship between this compound and insulin resistance is complex. While it can promote insulin secretion, some research suggests that its accumulation may also contribute to the development of insulin resistance. plos.org For instance, in vitro studies have shown that this compound can suppress insulin-stimulated glucose uptake in muscle cells. plos.org Conversely, other studies propose that the elevated levels of this compound in insulin-resistant states might be a consequence rather than a cause of the condition. plos.org

Further research in animal models has indicated that while this compound can activate certain signaling pathways involved in insulin resistance in the liver, it does not appear to affect whole-body insulin tolerance. plos.org This suggests that the impact of this keto acid on insulin sensitivity may be tissue-specific. plos.org The breakdown of branched-chain amino acids, leading to the production of metabolites like this compound, is thought to play a significant role in the metabolic disturbances associated with type 2 diabetes. nih.gov

Contribution to Neurological Disorders and Impaired Cognitive Function

The neurotoxic effects of this compound are a significant factor in the neurological complications associated with MSUD. nih.gov Elevated concentrations of this compound in the brain are linked to a range of neurological symptoms and can lead to impaired cognitive function. nih.gov Research has demonstrated that this compound can induce mitochondrial dysfunction in the hippocampus, a brain region crucial for learning and memory. nih.govproquest.com This impairment of mitochondrial function can lead to reduced energy production and increased production of reactive oxygen species (RS), contributing to cellular damage. nih.govproquest.com

Studies using animal models have shown that direct injection of this compound into the brain can reduce the activity of mitochondrial respiratory chain enzymes and increase the formation of reactive species in the hippocampus. nih.gov In cell culture studies, this keto acid has been shown to decrease the metabolic activity of hippocampal neurons and increase the production of reactive species. nih.govproquest.com These findings suggest that the neurotoxicity of this compound is, at least in part, mediated by its detrimental effects on mitochondrial function and the induction of oxidative stress. nih.gov

The accumulation of this compound can also disrupt the balance of neurotransmitters in the brain, further contributing to neurological dysfunction. wikipedia.org As mentioned in the context of MSUD, it can lead to a depletion of glutamate, which is a major excitatory neurotransmitter, and GABA, the primary inhibitory neurotransmitter. wikipedia.org This imbalance can disrupt normal neuronal communication and contribute to the neurological and cognitive impairments seen in conditions where this keto acid accumulates.

Involvement in Lipid Metabolism Disorders and Adipocyte Dysfunction

Recent research has indicated that this compound may play a role in lipid metabolism and adipocyte function. nih.gov Studies have shown that this keto acid can promote the accumulation of lipids in preadipocytes. nih.gov Treatment of these cells with this compound has been found to enhance the expression of proteins involved in lipogenesis, the process of synthesizing fatty acids and triglycerides. nih.gov

This suggests that elevated levels of this compound could contribute to the development of lipid metabolism disorders by promoting fat storage in adipocytes. nih.gov The exact mechanisms by which this keto acid influences lipid metabolism are still under investigation, but it appears to be linked to the activation of key regulatory proteins in the lipogenic pathway. nih.gov These findings open up new avenues for understanding the metabolic consequences of elevated branched-chain keto acids and their potential contribution to conditions such as obesity and related metabolic disorders.

Research on Related Keto Acids in Conditions like Propionic Acidemia

Propionic acidemia is another inherited metabolic disorder that, like MSUD, is classified as an organic acidemia. wikipedia.orgnewenglandconsortium.org However, it is caused by a deficiency of a different enzyme, propionyl-CoA carboxylase. wikipedia.orgnewenglandconsortium.org This enzyme is necessary for the breakdown of several essential amino acids, including valine, isoleucine, threonine, and methionine, as well as certain fatty acids. wikipedia.org

In propionic acidemia, the enzymatic defect leads to the accumulation of propionyl-CoA and other toxic compounds, such as propionic acid and ketones, in the blood. wikipedia.org While the specific accumulating keto acids are different from those in MSUD, the clinical presentation can share some similarities, including episodes of severe ketoacidosis, lethargy, and vomiting. wikipedia.orgnih.gov The accumulation of these toxic metabolites can damage the brain, heart, and liver, and may lead to seizures and developmental delays. wikipedia.org

The study of propionic acidemia and other organic acidemias provides valuable insights into the broader pathophysiological roles of keto acid accumulation. medscape.comoaanews.org Research in this area helps to understand the common and distinct mechanisms of toxicity of different keto acids and informs the development of therapeutic strategies for these rare but serious metabolic disorders.

| Feature | Maple Syrup Urine Disease (MSUD) | Propionic Acidemia |

|---|---|---|

| Deficient Enzyme | Branched-chain α-keto acid dehydrogenase (BCKAD) complex. wikipedia.org | Propionyl-CoA carboxylase. wikipedia.orgnewenglandconsortium.org |

| Accumulating Compounds | This compound, α-ketoisovaleric acid, α-keto-β-methylvaleric acid, and their corresponding amino acids. wikipedia.orgwordpress.com | Propionyl-CoA, propionic acid, ketones, ammonia (B1221849). wikipedia.org |

| Clinical Features | Neurotoxicity, sweet-smelling urine, seizures, developmental delay. wikipedia.orgwikipedia.orgrarediseases.org | Severe ketoacidosis, lethargy, vomiting, potential damage to brain, heart, and liver. wikipedia.orgnih.gov |

Implications in Renal Function and Dysfunction (for related compounds)

Alpha-keto analogues, including this compound, have significant implications for the management of chronic kidney disease (CKD). amberlife.netdroracle.ai In individuals with CKD, a key therapeutic goal is to reduce the accumulation of nitrogenous waste products, such as urea, which can be toxic at high levels. amberlife.net A low-protein diet is often recommended to achieve this, but this can lead to malnutrition if not carefully managed. amberlife.net

Alpha-keto analogues offer a solution to this dilemma. amberlife.net They are structurally similar to essential amino acids but have a keto group instead of an amino group. amberlife.net In the body, they can be converted into their corresponding essential amino acids through a process called transamination, without contributing to the nitrogen load. amberlife.net This allows patients to maintain their nutritional status while adhering to a protein-restricted diet. droracle.ai

Supplementation with alpha-keto analogues, such as this compound (the keto analogue of leucine), has been shown to slow the progression of kidney function decline, reduce uremic toxins, and improve nutritional status in patients with CKD. amberlife.netdroracle.ai These compounds are often used in combination with a very low-protein diet in the later stages of CKD to delay the need for dialysis. droracle.ainih.gov The kidneys themselves play a role in the metabolism of this compound, with a portion of it being transaminated to leucine in the renal tissue. nih.govnih.gov

Impact on Whole-Body Protein Turnover and Muscle Metabolism in Disease States

This compound has been shown to influence protein synthesis and muscle metabolism, particularly in disease states characterized by muscle wasting, such as uremia and cancer cachexia. wikipedia.orgnih.govnih.gov In uremic conditions, the efficiency with which this compound is utilized for protein synthesis is increased throughout the body, including in muscle tissue. nih.gov This suggests that in states of kidney failure, this keto acid can be an effective substitute for leucine in promoting protein synthesis. nih.gov

In the context of cancer cachexia, a condition characterized by progressive muscle loss, this compound has been shown to attenuate muscle atrophy. nih.gov It appears to do so by inhibiting muscle protein degradation pathways. nih.gov Specifically, it has been found to reduce the expression of myostatin, a key negative regulator of muscle mass. nih.gov By suppressing myostatin and related pathways, this compound can help to preserve muscle mass and function in cachectic states. nih.gov

Furthermore, this compound has been observed to reduce skeletal muscle damage after certain types of exercise. wikipedia.orgrupahealth.com While the precise mechanisms are still being elucidated, it is clear that this keto acid plays a role in modulating protein turnover and muscle metabolism, with potential therapeutic applications in various disease states associated with muscle wasting. wikipedia.orgnih.gov

Pharmacological and Therapeutic Research Perspectives

Investigation of 4-Methyl-2-oxopentanoic Acid as a Modulator of Metabolic Pathways for Therapeutic Benefit

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC), is a key intermediate in the metabolism of the essential branched-chain amino acid (BCAA) L-leucine. wikipedia.org Its position as a keto acid analogue of leucine (B10760876) places it at a critical junction, influencing a variety of metabolic pathways, which has spurred research into its therapeutic potential.

Investigations have revealed that KIC can significantly modulate cellular signaling pathways that are central to metabolic regulation. For instance, it has been shown to impact the mammalian target of rapamycin (B549165) (mTOR) pathway, a master regulator of cell growth, proliferation, and metabolism. medchemexpress.comabmole.com The activation of mTOR signaling is crucial for processes like protein synthesis. KIC, along with leucine, has been observed to affect the S6K1-IRS-1 pathway, which is downstream of mTOR and involved in insulin (B600854) signaling. nih.gov However, the effects can be complex and tissue-specific. While KIC and leucine can suppress insulin-stimulated glucose uptake in muscle cell lines, their impact on whole-body insulin sensitivity in vivo can be divergent, suggesting that the body's handling of these metabolites influences their ultimate effect on tissue-specific signaling. nih.govresearchgate.net

Further research has delved into KIC's role in energy metabolism and mitochondrial function. It acts as a substrate for energy production and is involved in the synthesis of various biological molecules, including cholesterol and acetyl-CoA in the liver. wikipedia.orgrupahealth.com However, at high concentrations, such as those seen in certain metabolic disorders, KIC can act as a metabolic inhibitor and an uncoupler of oxidative phosphorylation. nih.gov Studies have demonstrated that KIC can inhibit the activity of α-ketoglutarate dehydrogenase, a key enzyme in the Krebs cycle, thereby disrupting mitochondrial bioenergetics. nih.gov It has also been found to reduce the activities of mitochondrial respiratory chain complexes in the hippocampus. nih.govglpbio.com This dual role as both a fuel source and a potential metabolic disruptor underscores the importance of its concentration-dependent effects and highlights the need for further research to harness its therapeutic potential while avoiding detrimental metabolic consequences.

KIC also influences lipid metabolism and cellular stress responses. Studies in preadipocytes have shown that KIC can promote lipid accumulation and adipogenesis. medchemexpress.comglpbio.com This is associated with an increase in endoplasmic reticulum (ER) stress and an impairment of autophagy signaling pathways, which can contribute to insulin resistance. medchemexpress.comabmole.comglpbio.com The modulation of these fundamental cellular processes suggests that targeting KIC metabolism could be a strategy in metabolic diseases where these pathways are dysregulated. mdpi.comnih.gov

Table 1: Observed Effects of 4-Methyl-2-oxopentanoic Acid on Metabolic Pathways

| Metabolic Pathway/Process | Observed Effect of 4-Methyl-2-oxopentanoic Acid | Reference(s) |

|---|---|---|

| mTOR Signaling | Modulates the mTORC1-S6K1-IRS-1 pathway, affecting insulin signaling. | medchemexpress.comnih.gov |

| Mitochondrial Respiration | Can act as an uncoupler of oxidative phosphorylation and inhibit respiratory chain complexes. | nih.govnih.gov |

| Krebs Cycle | Inhibits α-ketoglutarate dehydrogenase activity. | nih.gov |

| Lipid Metabolism | Promotes lipid accumulation and adipogenesis in preadipocytes. | medchemexpress.comglpbio.com |

| Cellular Stress | Increases endoplasmic reticulum (ER) stress. | medchemexpress.comglpbio.com |

| Autophagy | Impairs autophagy signaling pathways. | medchemexpress.comglpbio.com |

Exploration of its Potential as a Nutrient Signal in Clinical Contexts

As the primary metabolite of leucine, 4-methyl-2-oxopentanoic acid (KIC) functions as a potent nutrient signal, conveying information about amino acid availability to regulate metabolic processes, particularly protein synthesis. medchemexpress.comabmole.com This signaling role has been a key area of research, especially in contexts requiring anabolic support, such as muscle growth and repair.

Studies have demonstrated that KIC can stimulate skeletal muscle protein synthesis. medchemexpress.com Research in porcine models showed that administration of KIC increases both protein synthesis in skeletal muscle and plasma leucine levels, indicating its conversion back to leucine to exert these effects. glpbio.com In humans, KIC has been evaluated for its efficiency in protein synthesis compared to leucine. In both normal and cirrhotic subjects, orally administered KIC was effectively utilized for the synthesis of hepatic export proteins like albumin and fibrinogen. nih.gov Interestingly, the research also indicated that some peripheral tissues derive a significant portion of their leucine for protein synthesis from locally transaminated KIC, rather than solely from circulating leucine. nih.gov This suggests a potentially advantageous role for KIC in delivering a leucine precursor to specific tissues.

Beyond its role in protein metabolism, KIC also acts as a signaling molecule in other metabolic contexts, such as insulin secretion. In isolated pancreatic islets, KIC has been shown to stimulate insulin secretion. glpbio.comnih.gov Its metabolism within the islet cells leads to changes in cellular energy status, such as an elevated NADPH/NADP+ ratio, which is a key trigger for insulin release. glpbio.com The ability of KIC to be taken up and metabolized by pancreatic islets, stimulating respiration and biosynthetic activity, further supports its role as a fuel and a signaling molecule in this endocrine context. nih.gov